molecular formula C19H23NO6S B6037674 4-{[(3,4-DIETHOXYPHENETHYL)AMINO]SULFONYL}BENZOIC ACID

4-{[(3,4-DIETHOXYPHENETHYL)AMINO]SULFONYL}BENZOIC ACID

Cat. No.: B6037674
M. Wt: 393.5 g/mol
InChI Key: XAZSEYGNHIDVBS-UHFFFAOYSA-N
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Description

4-{[(3,4-Diethoxyphenethyl)amino]sulfonyl}benzoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzoic acid moiety linked to a sulfonamide group, which is further connected to a diethoxyphenethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,4-Diethoxyphenethyl)amino]sulfonyl}benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonylation: The amino group is reacted with a sulfonyl chloride to form the sulfonamide linkage.

    Alkylation: The final step involves the alkylation of the sulfonamide with 3,4-diethoxyphenethyl bromide to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[(3,4-Diethoxyphenethyl)amino]sulfonyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-{[(3,4-Diethoxyphenethyl)amino]sulfonyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3,4-Diethoxyphenethyl)amino]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3,4-Dimethoxyphenethyl)amino]sulfonyl}benzoic acid
  • 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid

Uniqueness

4-{[(3,4-Diethoxyphenethyl)amino]sulfonyl}benzoic acid is unique due to the presence of the diethoxyphenethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-(3,4-diethoxyphenyl)ethylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S/c1-3-25-17-10-5-14(13-18(17)26-4-2)11-12-20-27(23,24)16-8-6-15(7-9-16)19(21)22/h5-10,13,20H,3-4,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZSEYGNHIDVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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